3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)-
Overview
Description
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- is an organic compound with the molecular formula C11H9F3O2. This compound is characterized by the presence of a trifluoromethyl group and a phenylmethoxy group attached to a butenone backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- can be achieved through several synthetic routes. One common method involves the Lewis acid-catalyzed hetero-Diels-Alder reaction of (E)-4-benzyloxy-1,1,1-trifluorobut-3-en-2-one with benzyl vinyl ether. The resulting cycloadduct undergoes hydroboration and hydrogenolytic debenzylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and phenylmethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylmethoxy group can interact with aromatic residues in proteins, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Buten-2-one, 1,1,1-trifluoro-4-methoxy-, (3E)-: This compound has a methoxy group instead of a phenylmethoxy group, resulting in different chemical properties and reactivity.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound has an ethoxy group, which affects its chemical behavior and applications.
Uniqueness
3-Buten-2-one, 1,1,1-trifluoro-4-(phenylmethoxy)-, (3E)- is unique due to the presence of both trifluoromethyl and phenylmethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-phenylmethoxybut-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)10(15)6-7-16-8-9-4-2-1-3-5-9/h1-7H,8H2/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZXJNIMQOMPPY-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/C=C/C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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